molecular formula C9H6F3NO2S B217774 [(8S,11S,13S,14S)-3,9-dihydroxy-13-methyl-17-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] nitrate CAS No. 105801-89-6

[(8S,11S,13S,14S)-3,9-dihydroxy-13-methyl-17-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] nitrate

Cat. No.: B217774
CAS No.: 105801-89-6
M. Wt: 347.4 g/mol
InChI Key: QKNRTYSNSQAVCD-UCBYDFOTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(8S,11S,13S,14S)-3,9-dihydroxy-13-methyl-17-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] nitrate, also known as this compound, is a useful research compound. Its molecular formula is C9H6F3NO2S and its molecular weight is 347.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Adrenal Cortex Hormones - 17-Ketosteroids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(8S,11S,13S,14S)-3,9-dihydroxy-13-methyl-17-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO6/c1-17-9-16(25-19(23)24)18(22)12-5-3-11(20)8-10(12)2-4-14(18)13(17)6-7-15(17)21/h3,5,8,13-14,16,20,22H,2,4,6-7,9H2,1H3/t13-,14-,16-,17-,18?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNRTYSNSQAVCD-UCBYDFOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3(C(C1CCC2=O)CCC4=C3C=CC(=C4)O)O)O[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H](C3([C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O)O)O[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40909745
Record name 3,9-Dihydroxy-17-oxoestra-1(10),2,4-trien-11-yl nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40909745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105801-89-6
Record name 9-Hydroxyestrone-11-nitrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105801896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,9-Dihydroxy-17-oxoestra-1(10),2,4-trien-11-yl nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40909745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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